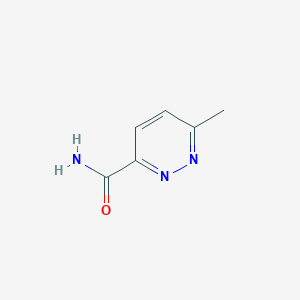

6-Methylpyridazine-3-carboxamide

Description

Historical Context of Pyridazine (B1198779) Derivatives in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has been a subject of chemical interest since the 19th century. nih.gov However, its journey into the annals of medicinal chemistry began to gain significant momentum in the mid-20th century. An early example of a pyridazine-based drug is Hydralazine, which was approved by the FDA in 1953 as a treatment for high blood pressure. sigmaaldrich.com Another notable milestone was the approval of Minaprine in France in 1972, an atypical antidepressant, which further underscored the therapeutic potential of the 3-aminopyridazine (B1208633) core. sigmaaldrich.com These early successes paved the way for a more systematic exploration of pyridazine derivatives, leading to their investigation for a wide array of biological activities. Over the decades, pyridazine-based compounds have been developed and investigated as cardiotonic agents, anti-inflammatory drugs, and agents targeting the central nervous system. nih.govuni.lu

Structural Significance of the Pyridazine Scaffold in Bioactive Molecules

The inherent polarity of the pyridazine ring can also be advantageous in drug design, sometimes offering a less lipophilic alternative to the more common phenyl ring. sigmaaldrich.com This can lead to improved pharmacokinetic profiles, such as better solubility and reduced metabolic liabilities. The ability to easily functionalize various positions on the pyridazine ring provides chemists with a versatile template for synthesizing diverse libraries of compounds with a broad spectrum of biological activities. nih.gov

Overview of Carboxamide Functionality in Pharmaceutical Sciences

The carboxamide group is a cornerstone of medicinal chemistry, with estimates suggesting that approximately 25% of all commercialized pharmaceuticals feature this functional group. nih.govnih.gov This prevalence is due to the amide bond's remarkable stability and its ability to act as both a hydrogen bond donor and acceptor. nih.gov This dual nature allows carboxamides to form strong and directional interactions within the binding sites of proteins and enzymes, effectively anchoring a drug molecule to its target. nih.govlab-chemicals.com

Functioning as a relatively neutral and stable derivative of a carboxylic acid, the carboxamide group provides a three-dimensional scaffold that is crucial for the optimal orientation of a molecule for biological activity. nih.gov Carboxamides are integral to the structure of peptides and proteins and are found in a vast number of natural products. lab-chemicals.com In drug design, they are considered a "privileged scaffold" due to their predictable geometry and their capacity to form key interactions that drive biological efficacy. Their straightforward synthesis from carboxylic acids and amines further enhances their utility in the development of new pharmaceutical agents. nih.gov

Current Research Landscape and Emerging Trends for 6-Methylpyridazine-3-carboxamide and its Analogues

While direct and extensive research specifically on this compound is still emerging, the broader class of pyridazine carboxamides is a hotbed of investigation. The research landscape is characterized by the exploration of these compounds across a range of therapeutic areas, driven by the promising biological activities of related structures.

A significant area of interest is in the development of enzyme inhibitors. For instance, derivatives of pyridazine-3-carboxamide (B1582110) have been designed and synthesized as potent inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator of pro-inflammatory cytokines, highlighting their potential in treating autoimmune diseases. Furthermore, related pyridine (B92270) carboxamide derivatives have shown promise as inhibitors of bacterial enzymes like urease and DNA gyrase, suggesting a potential avenue for developing novel antibacterial agents. nih.gov

The synthesis of this compound would likely proceed through its corresponding carboxylic acid, 6-methylpyridazine-3-carboxylic acid. The synthesis of the closely related 6-methoxypyridazine-3-carboxylic acid has been documented, starting from 3-chloro-6-methylpyridazine (B130396), which undergoes oxidation of the methyl group to a carboxylic acid. A similar strategy could likely be employed for the synthesis of the target compound.

The current trend involves the strategic design and synthesis of novel analogues of this compound to explore their structure-activity relationships (SAR) for various biological targets. Researchers are modifying the substituents on both the pyridazine ring and the carboxamide nitrogen to fine-tune the compounds' potency, selectivity, and pharmacokinetic properties. The exploration of deuterated analogues, such as N-(methyl-d3) pyridazine-3-carboxamide derivatives, is also an emerging strategy to improve metabolic stability.

The table below summarizes some of the key research areas and findings for close analogues of this compound, illustrating the potential therapeutic applications that are being actively pursued.

| Analogue Class | Therapeutic Target/Application | Key Research Findings |

| N-substituted Pyridazine-3-carboxamides | TYK2 Inhibition (Autoimmune Diseases) | Derivatives have shown acceptable inhibitory activity against STAT3 phosphorylation and good stability in liver microsomal assays. |

| Pyridine-3-carboxamide-6-yl-ureas | Bacterial DNA Gyrase Inhibition (Antibacterial) | Novel series of inhibitors demonstrating potential for managing drug-resistant infections. nih.gov |

| Pyridine Carboxamide Derivatives | Urease Inhibition (Antibacterial) | Compounds have exhibited strong binding affinity at the active site of urease. |

| 6-amino-N-methylpyridazine-3-carboxamide | General Chemical Synthesis | Catalogued compound, suggesting availability for further research and development. |

| N-(1-cyanoethyl)-6-methylpyridazine-3-carboxamide | General Chemical Synthesis | Catalogued compound, indicating its availability as a building block for more complex molecules. |

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-2-3-5(6(7)10)9-8-4/h2-3H,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUJCLGAWVAYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 6 Methylpyridazine 3 Carboxamide

Synthetic Routes to 6-Methylpyridazine-3-carboxamide Core Structure

The construction of the this compound core can be approached through various synthetic strategies, including direct construction of the heterocyclic system or by manipulation of pre-existing pyridazine (B1198779) precursors.

Direct Synthesis Approaches

The direct synthesis of the pyridazine ring system generally involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). chemtube3d.com For the synthesis of a 3,6-disubstituted pyridazine such as this compound, a suitably substituted 1,4-dicarbonyl precursor would be required. The general strategy involves the reaction of a 1,4-diketone with hydrazine to form a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com

While specific examples of a direct one-pot synthesis of this compound are not prevalent in the reviewed literature, related methodologies suggest its feasibility. For instance, the synthesis of various substituted pyridazines has been achieved through multi-component reactions. One such approach involves the one-pot, three-component reaction of an arylglyoxal, an active methylene (B1212753) compound, and hydrazine hydrate. liberty.edu

Synthesis from Precursor Pyridazine Carboxylic Acids and Esters

A more common and well-documented approach to this compound involves the derivatization of a pre-formed pyridazine ring, specifically from 6-methylpyridazine-3-carboxylic acid or its corresponding esters.

A key precursor, 6-chloropyridazine-3-carboxylic acid, can be synthesized from 3-chloro-6-methylpyridazine (B130396). google.comguidechem.com The methyl group at the 6-position is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) or potassium dichromate in the presence of sulfuric acid. google.comguidechem.com The resulting 6-chloropyridazine-3-carboxylic acid can then be subjected to standard amidation procedures.

The conversion of the carboxylic acid to the carboxamide can be achieved through several methods. A common approach is the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) or an ammonium (B1175870) salt. rsc.org Alternatively, direct amidation methods using coupling agents can be employed. mdpi.com

The general scheme for the synthesis of 6-chloropyridazine-3-carboxamide (B1590579) from 6-chloropyridazine-3-carboxylic acid is as follows:

Activation of the carboxylic acid: The carboxylic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the more reactive acyl chloride, 6-chloropyridazine-3-carbonyl chloride. nih.gov

Amidation: The resulting acyl chloride is then reacted with ammonia to yield 6-chloropyridazine-3-carboxamide.

Subsequent de-chlorination would be required to obtain the final target compound, this compound.

Another route involves the esterification of 6-methylpyridazine-3-carboxylic acid to its corresponding ester, such as ethyl 6-methylpyridazine-3-carboxylate, followed by aminolysis with ammonia. sobekbio.com

Below is a table summarizing the synthesis of a key precursor, 6-chloropyridazine-3-carboxylic acid:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-chloro-6-methylpyridazine | 1. 50% H₂SO₄, KMnO₄, 80°C, 2h | 6-chloropyridazine-3-carboxylic acid | 52% | google.com |

| 3-chloro-6-methylpyridazine | 1. H₂SO₄, K₂Cr₂O₇, 50°C, 2h | 6-chloropyridazine-3-carboxylic acid | 65% | google.com |

Functional Group Interconversions on the Pyridazine Ring

Functional group interconversions on the pyridazine ring provide access to a variety of derivatives. For instance, a chloro substituent on the pyridazine ring can be displaced by other nucleophiles. A patent describes the conversion of 6-chloropyridazine-3-carboxylic acid to 6-methoxypyridazine-3-carboxylic acid by reaction with sodium methoxide (B1231860) in methanol. google.com This demonstrates the feasibility of nucleophilic substitution on the pyridazine core, which could be applied to precursors of this compound.

Derivatization and Analog Synthesis of this compound

Further structural diversity can be achieved through modifications at various positions of the this compound scaffold.

Modifications at the Pyridazine Ring

Modifications to the pyridazine ring itself can lead to a wide array of analogs. These transformations often involve electrophilic or nucleophilic substitution reactions, depending on the existing substituents and reaction conditions. The pyridazine ring system's chemistry is complex due to the presence of two adjacent nitrogen atoms, which influences its reactivity. nih.govkorea.edu

Substitutions at the Methyl Group (C-6)

The methyl group at the C-6 position of this compound represents a key site for derivatization. While specific literature on the direct modification of the methyl group on this exact compound is limited, general reactions of methyl groups on heterocyclic rings can be considered.

One potential transformation is the halogenation of the methyl group, for instance, through radical bromination using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would yield a 6-(bromomethyl)pyridazine-3-carboxamide derivative. This reactive intermediate could then be used for subsequent nucleophilic substitution reactions to introduce a variety of functional groups at the C-6 position, thereby creating a library of analogs.

Substitutions at the Pyridazine Ring Nitrogen Atoms

The nitrogen atoms of the pyridazine ring can be targeted for substitution, although this is less common than modifications at the carbon positions. N-oxidation of pyridazine derivatives can be achieved using oxidizing agents such as peroxy acids, leading to the corresponding N-oxides. These N-oxides can then serve as intermediates for further functionalization. For instance, the N-oxidation of pyridazine compounds has been reported to be a key step in the synthesis of various biologically active molecules. google.comacs.org

Introduction of Halogen, Alkoxy, and Amine Substituents

The introduction of halogens, particularly chlorine and bromine, onto the pyridazine ring is a crucial step for further derivatization. For example, 3-bromo-6-methylpyridazine (B104355) can be synthesized from 6-methylpyridazin-3(2H)-one using phosphorus oxybromide (POBr₃). Similarly, 3-chloro-6-methylpyridazine is a commercially available starting material that can be utilized for various transformations. sigmaaldrich.com The halogenated pyridazines are valuable precursors for nucleophilic aromatic substitution reactions.

Alkoxy groups can be introduced by reacting a halopyridazine with an appropriate alkoxide. A patented process describes the synthesis of 6-methoxypyridazine-3-carboxylic acid from 6-chloropyridazine-3-carboxylic acid by reaction with sodium methoxide. google.com This methodology can be adapted for the introduction of various alkoxy groups onto the this compound core.

Amine substituents can be incorporated through nucleophilic aromatic substitution of a halogenated precursor with an amine. The reaction of 3,6-dichloropyridazine (B152260) with ammonia water is a known method to produce 3-amino-6-chloropyridazine. google.com This highlights the feasibility of introducing an amino group at the 6-position of a suitably functionalized this compound derivative. Such reactions are typically performed by heating the halopyridazine with the desired amine. youtube.comyoutube.com

Chemical Modifications of the Carboxamide Moiety

The carboxamide group of this compound offers multiple sites for chemical modification, including the amide nitrogen and the carbonyl group.

N-Substitution of the Amide Nitrogen

The amide nitrogen can be readily substituted with alkyl or aryl groups. A general method for the N-alkylation of carboxamides involves reaction with an alkyl halide in the presence of a base. mdpi.com More advanced techniques, such as copper-catalyzed metallaphotoredox reactions, provide a general platform for the N-alkylation of a wide range of N-nucleophiles, including amides, with various alkyl halides under mild conditions. princeton.edu A series of N-(methyl-d3)pyridazine-3-carboxamide derivatives have been synthesized and evaluated as TYK2 inhibitors, demonstrating the feasibility of N-substitution. nih.gov

Isosteric Replacements of the Carboxamide Group

Isosteric replacement of the carboxamide group with other five-membered heterocycles is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. Common isosteres for the amide group include tetrazoles and oxadiazoles.

The synthesis of tetrazoles from amides can be achieved through various methods, often involving the conversion of the amide to a nitrile followed by reaction with an azide (B81097) source. Convenient synthesis of tetrazolo[1,5-b]pyridazine (B14759603) derivatives has been reported starting from 3,6-dichloropyridazine, which is converted to a hydrazinylpyridazine intermediate and then cyclized to the tetrazole ring. iau.ir

Oxadiazole derivatives can also be prepared from the corresponding carboxamide. A common route involves the dehydration of an N-acylhydrazide intermediate, which can be formed from the reaction of a carboxylic acid with a hydrazide.

Synthesis of Fused-Ring Pyridazine Carboxamide Systems

The this compound scaffold can be used to construct fused-ring systems, leading to novel heterocyclic structures with potential applications in drug discovery. The synthesis of pyrazolo[1,5-b]pyridazines has been achieved from substituted pyridazine precursors, and these fused systems have been identified as cyclin-dependent kinase inhibitors. nih.gov The general synthetic approach often involves the reaction of a substituted aminopyridazine with a suitable reagent to form the fused pyrazole (B372694) ring.

Advanced Synthetic Methodologies

Modern synthetic methods offer powerful tools for the functionalization of pyridazine derivatives, including C-H activation and photocatalysis.

C-H Functionalization: Direct C-H functionalization of pyridazines provides an atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. rsc.org Radical-mediated C-H functionalization of 3,6-dichloropyridazine has been described to access alkoxy pyridazines. nih.gov While specific examples for this compound are limited, these advanced methodologies hold promise for the direct modification of this scaffold.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient tool for a variety of organic transformations. This technology has been applied to the synthesis of pyridazine derivatives, offering novel pathways for their functionalization.

Catalytic Approaches in Pyridazine Carboxamide Synthesis

The construction of the pyridazine ring and the introduction of the carboxamide functional group often rely on catalytic methods to enhance efficiency, yield, and selectivity. While direct catalytic synthesis of this compound is not extensively detailed, general catalytic methods for pyridazine and carboxamide synthesis are widely applicable.

Copper-catalyzed reactions are prominent in the synthesis of pyridazine derivatives. For instance, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org This method demonstrates high functional group tolerance and good regioselectivity. organic-chemistry.org Another approach involves the Cu(II)-catalyzed aerobic cyclization where the choice of solvent dictates the product, yielding 1,6-dihydropyridazines in MeCN and pyridazines directly in acetic acid. organic-chemistry.org

Palladium catalysis is also instrumental, particularly in cross-coupling reactions to functionalize pre-existing pyridazine rings. Although more commonly applied to pyridine (B92270) chemistries, Pd(0)-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be adapted for pyridazine scaffolds to introduce various substituents. nih.govliberty.edu

Furthermore, electrochemical synthesis represents an emerging catalytic strategy. An oxidant-free method for creating pyridine carboxamides from carbohydrazides and amines has been developed using KI as both a mediator and electrolyte in an aqueous medium. rsc.org This electrochemical approach generates pyridine acyl radicals in situ, which then react with amines to form the desired carboxamides in moderate to good yields under mild conditions, a technique with potential applicability to pyridazine systems. rsc.org

Table 1: Overview of Catalytic Methods in Diazine Synthesis

| Catalyst System | Reaction Type | Key Advantages | Relevant Scaffolds | Citation(s) |

|---|---|---|---|---|

| Cu(II)/Solvent Choice | Aerobic Cyclization | Direct synthesis of pyridazines | Pyridazines | organic-chemistry.org |

| Copper-promoted | 6-endo-trig Cyclization | High functional group tolerance | 1,6-Dihydropyridazines | organic-chemistry.org |

| Palladium(0) | Suzuki-Miyaura Coupling | Versatile C-C bond formation | Pyridazines, Pyridines | nih.govliberty.edu |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds, including pyridazine derivatives. Key strategies include the use of microwave irradiation, multicomponent reactions (MCRs), and environmentally benign solvents.

Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for accelerating reaction rates and improving yields. acs.org The synthesis of various pyridine and pyrazinamide (B1679903) derivatives has been significantly optimized using microwave heating, reducing reaction times from many hours to mere minutes. nih.govacs.orgresearchgate.net For example, a one-pot, four-component reaction to produce novel pyridine derivatives under microwave irradiation in ethanol (B145695) resulted in excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.govacs.org Similar protocols are being explored for pyridazine synthesis to enhance efficiency and reduce energy usage. georgiasouthern.edu

One-pot multicomponent reactions are inherently atom-economical and environmentally friendly as they combine several operational steps without isolating intermediates. acs.orgnih.govacs.org The synthesis of various pyridine, pyrimidine (B1678525), and fused heterocyclic systems has been successfully achieved using MCRs, often in conjunction with green catalysts or solvents. nih.govresearchgate.netresearchgate.net

The use of greener solvents is another cornerstone of sustainable synthesis. An electrochemical method for synthesizing pyridine carboxamides notably employs water as the solvent, avoiding hazardous organic solvents. rsc.org Similarly, the use of ethanol in microwave-assisted MCRs highlights a shift towards more sustainable practices. nih.govacs.org Research is also ongoing into solvent-free "grindstone chemistry" techniques and the use of ultrasound irradiation to promote reactions, further minimizing environmental impact. researchgate.netnih.gov

High-Throughput Synthesis of Libraries

High-throughput and combinatorial synthesis are essential techniques in modern drug discovery, enabling the rapid generation and screening of large libraries of compounds to identify new therapeutic leads. nih.govrsc.org The pyridazine scaffold is frequently incorporated into such libraries due to its favorable properties in molecular recognition. nih.govresearchgate.netnih.gov

Methodologies have been developed for the versatile synthesis of pyridazine-based scaffolds suitable for creating small libraries of low molecular weight compounds. nih.gov These approaches often focus on minimizing complex C-C bond-forming reactions to ensure adaptability for library production. nih.gov For instance, the inverse-electron-demand Diels–Alder (IEDDA) reaction has been successfully applied to DNA-encoded library synthesis, demonstrating its compatibility with high-throughput formats for producing pyridazine derivatives. nih.gov

Solid-phase synthesis is another powerful technique for library generation. A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been developed, which could be conceptually adapted for pyridazine carboxamides. acs.org This strategy involves attaching a suitable precursor to a polymer support, performing a series of reactions to build the heterocyclic core, and finally cleaving the diverse products from the support. acs.org Such high-throughput methods are crucial for exploring the structure-activity relationships of new pyridazine-based kinase inhibitors and other biologically active molecules. nih.govnih.gov

Regioselectivity and Stereoselectivity in Pyridazine Carboxamide Synthesis

Controlling the precise spatial arrangement of atoms is fundamental to creating functional molecules. In pyridazine synthesis, this control manifests as regioselectivity (controlling which constitutional isomer is formed) and stereoselectivity (controlling the three-dimensional orientation).

Regioselectivity: The inverse-electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of modern pyridazine synthesis, offering excellent control over regioselectivity. rsc.orgthieme-connect.comrsc.org This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile (an alkyne or alkene). rsc.orgnih.gov The regiochemical outcome is governed by the electronic properties and substitution patterns of the reacting partners. nih.gov

For example, the reaction of unsymmetrical tetrazines with various alkynes can lead to the highly regioselective formation of trisubstituted pyridazines. rsc.orgrsc.org The use of heteroatom-substituted alkynes, such as alkynyl sulfides, has been shown to produce pyridazines with high regiocontrol, avoiding the formation of isomeric byproducts. rsc.org Lewis acid mediation can further enhance this control, allowing for the synthesis of specifically functionalized pyridazines. organic-chemistry.org

Table 2: Regioselectivity in IEDDA Reactions for Pyridazine Synthesis

| Diene | Dienophile | Conditions | Outcome | Citation(s) |

|---|---|---|---|---|

| 3-Phenyl-1,2,4,5-tetrazine | Alkynyl Sulfides | HFIP, 40 °C | High regioselectivity for single pyridazine isomer | rsc.org |

| 3-Monosubstituted s-tetrazine | Silyl Enol Ethers | Lewis Acid (e.g., Sc(OTf)₃) | High regiocontrol for functionalized pyridazines | organic-chemistry.org |

Stereoselectivity: Since the pyridazine ring is aromatic and thus planar, stereoselectivity is not a factor in the synthesis of the core ring itself. However, it becomes critical when introducing chiral centers on substituents attached to the pyridazine ring or when synthesizing non-aromatic, reduced versions like tetrahydropyridazines.

Stereoselective methods have been developed for related heterocyclic systems, which could be adapted for pyridazine derivatives. For example, a stereoselective, metal-free, ring-expansion of monocyclopropanated pyrroles has been developed to produce highly functionalized tetrahydropyridine (B1245486) derivatives. acs.org Such strategies, which involve the controlled formation of chiral centers, are vital for creating complex molecules with specific biological functions. While direct stereoselective syntheses starting from or leading to chiral this compound derivatives are not prominently reported, the principles established in the synthesis of other chiral heterocycles provide a roadmap for future research in this area.

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies

Elucidation of Critical Pharmacophoric Elements of 6-Methylpyridazine-3-carboxamide

The fundamental structure of this compound comprises a pyridazine (B1198779) ring, a methyl group at the C-6 position, and a carboxamide group at the C-3 position. Each of these components plays a crucial role in the molecule's interaction with biological targets.

The pyridazine ring itself is a key pharmacophoric element. As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, it possesses unique physicochemical properties. It is a π-deficient system, which influences its electronic interactions with target proteins. The two nitrogen atoms can act as hydrogen bond acceptors, a critical feature for anchoring the molecule within a binding site. researchgate.net The relative position of these nitrogen atoms also imparts a significant dipole moment to the ring, which can contribute to binding affinity through electrostatic interactions.

The carboxamide group at the C-3 position is another vital component. This group is a common feature in many biologically active compounds due to its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows for the formation of strong and specific interactions with amino acid residues in a protein's active site. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be crucial for optimal binding.

Impact of Substituent Effects on Biological Activity

The biological activity of this compound can be finely tuned by modifying its core structure. The electronic and steric properties of substituents at various positions can have a profound impact on the compound's potency and selectivity.

Electronic and Steric Effects of C-6 Methyl Group

The methyl group at the C-6 position primarily exerts its influence through steric and electronic effects.

Steric Effects: The size of the methyl group can be critical for fitting into a specific binding pocket. In some cases, a larger substituent at this position may lead to a steric clash, reducing or abolishing activity. Conversely, for other targets, a bulkier group might be necessary to fill a hydrophobic cavity and maximize favorable interactions.

Electronic Effects: The methyl group is a weak electron-donating group. This can subtly modulate the electron density of the pyridazine ring, which in turn can affect its pKa and its ability to participate in hydrogen bonding and π-π stacking interactions. While the electronic effect of a single methyl group is modest, it can be a crucial factor in optimizing interactions with a specific biological target.

Influence of Carboxamide Substitutions on Binding Affinity and Efficacy

The carboxamide moiety is a prime site for modification to explore SAR. Substitution on the amide nitrogen (N-substitution) can dramatically alter the biological activity.

For instance, in a series of N-substituted pyrazine-2-carboxamides, which are structurally related to pyridazine-3-carboxamides, the nature of the substituent on the amide nitrogen was found to be critical for antimycobacterial activity. Increasing the length of an alkyl chain on the amide nitrogen led to an increase in antibacterial activity. mdpi.com This suggests that the hydrophobic pocket accommodating this part of the molecule is of a considerable size.

In another study on pyridazine-3-carboxamides as cannabinoid receptor 2 (CB2) agonists, various substitutions on the amide nitrogen were explored. The results indicated that the nature and size of the substituent are critical for both potency and selectivity. researchgate.net

| Compound | Carboxamide Substitution | Biological Activity (Example Target) |

| Analog A | -NH2 (unsubstituted) | Baseline activity |

| Analog B | -NH-CH3 | Increased lipophilicity, potential for new interactions |

| Analog C | -NH-Phenyl | Introduces aromatic interactions (π-π stacking) |

| Analog D | -N(CH3)2 | Loss of H-bond donor, increased steric bulk |

This table is a generalized representation based on common medicinal chemistry principles and is not based on specific experimental data for this compound.

Role of Pyridazine Ring Substituents in Modulating Bioactivity

Substituents on the pyridazine ring, other than the C-6 methyl group, can also significantly modulate bioactivity. For example, in a series of [6-(3-pyridyl)pyridazin-3-yl]amides with aphicidal properties, modifications to the pyridazine ring generally led to a significant loss of insecticidal potency. nih.gov This highlights the importance of the unsubstituted positions on the pyridazine ring for this particular biological activity.

However, in other contexts, substitution on the pyridazine ring is a key strategy for optimizing activity. For instance, in the development of TYK2 inhibitors, substitutions at the C-4 and C-5 positions of the pyridazine ring were explored to enhance potency and selectivity. nih.gov

| Position on Pyridazine Ring | Type of Substituent | Potential Impact on Bioactivity |

| C-4 | Halogen (e.g., Cl, F) | Can alter electronic properties and provide new interaction points (halogen bonding). |

| C-5 | Small alkyl or alkoxy group | Can fill small hydrophobic pockets and influence conformation. |

| C-4 and C-5 | Fused ring system | Can significantly alter the shape and rigidity of the molecule, leading to new binding modes. |

This table is a generalized representation based on common medicinal chemistry principles and is not based on specific experimental data for this compound.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is essential for a strong and specific interaction.

A key conformational feature of pyridazine-3-carboxamide (B1582110) derivatives is the potential for an intramolecular hydrogen bond between the amide N-H and the adjacent nitrogen atom of the pyridazine ring (N2). researchgate.net This interaction can lead to a preferred planar conformation of the carboxamide group relative to the pyridazine ring. This planarity can be crucial for fitting into a narrow binding groove of a target protein.

The presence of the C-6 methyl group can influence this conformational preference. The steric bulk of the methyl group might lead to a slight twisting of the carboxamide group out of the plane of the pyridazine ring. This conformational change, although subtle, could have a significant impact on the molecule's ability to bind to its target. Computational modeling studies on related pyrazine-carboxamides have been used to predict the 3D structures of these molecules and correlate them with their biological activities. mdpi.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

For pyridazine derivatives, QSAR models have been developed to predict their anti-corrosion properties. researchgate.net Although not directly related to a therapeutic biological activity, this study demonstrates the feasibility of developing QSAR models for this class of compounds. The models utilized molecular descriptors such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and other quantum chemical parameters.

The development of a robust QSAR model for a specific biological activity of this compound and its analogs would require a dataset of compounds with a wide range of structural diversity and corresponding biological activity data. Such a model could help in identifying the key molecular properties (e.g., electronic, steric, hydrophobic) that govern the activity and would be invaluable for the rational design of new, more effective compounds based on the this compound scaffold. While a specific QSAR model for this compound is not publicly available, the principles of QSAR are applicable and could be a powerful approach in future studies of this compound.

Pharmacological and Biological Investigations of 6 Methylpyridazine 3 Carboxamide and Its Analogues

Target Identification and Validation

Investigation of Kinase Inhibition Profiles (e.g., Tyrosine Kinase 2 (TYK2) Pseudokinase Domain)

Research has identified 6-methylpyridazine-3-carboxamide and its analogues as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. bohrium.comnih.govacs.orgresearchgate.net These compounds target the pseudokinase (JH2) domain of TYK2, distinguishing them from traditional kinase inhibitors that compete with ATP at the catalytic (JH1) domain. researchgate.netnih.gov This allosteric inhibition mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which is a significant advantage due to the high homology of the ATP binding site across the JAK family. researchgate.netnih.gov

The initial discovery of this class of inhibitors began with the identification of a nicotinamide (B372718) compound in a high-throughput screen targeting the TYK2 pseudokinase domain. bohrium.comnih.govacs.orgresearchgate.net Optimization of this initial, poorly selective hit led to the development of potent and selective molecules, including those with a pyridazine-3-carboxamide (B1582110) core. bohrium.comnih.govacs.org A series of derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton were synthesized and evaluated for their ability to bind to the TYK2 pseudokinase domain. nih.gov

The binding of these compounds to the JH2 domain induces a conformational change that prevents the catalytic activity of the JH1 domain. researchgate.net This inhibitory action has been shown to be effective in cellular assays, potently inhibiting signaling from pro-inflammatory cytokines such as IL-12, IL-23, and type 1 interferons. bohrium.comnih.govacs.org For instance, one of the optimized compounds demonstrated robust inhibition in a mouse model of IL-12-induced IFNγ production and showed efficacy in a mouse colitis model dependent on IL-12 and IL-23. bohrium.comnih.govacs.org

A key derivative, compound 30, from a series of N-(methyl-d3)pyridazine-3-carboxamide analogues, exhibited more potent inhibition of STAT3 phosphorylation than the clinical candidate deucravacitinib. nih.gov The binding affinity of these compounds to the TYK2 JH2 domain was confirmed by an increase in the melting temperature (Tm) of the protein. nih.gov

| Compound | STAT3 Phosphorylation IC50 (nM) | TYK2 JH2 Binding (Tm at 10 µM, °C) | TYK2 JH2 Binding (Tm at 1 µM, °C) |

|---|---|---|---|

| Deucravacitinib (Control) | 3.2 | 62.26 | 56.72 |

| Compound 30 | More potent than Deucravacitinib | Data not specified | Data not specified |

Exploration of Receptor Binding Modulations

While the primary focus of research on this compound analogues has been on TYK2 inhibition, the broader chemical class of picolinamides and related heterocyclic amides has been explored for their ability to modulate G protein-coupled receptors (GPCRs). Specifically, they have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). nih.govnih.gov

These studies have focused on developing non-acetylene containing mGlu₅ NAMs to improve pharmacological properties and reduce metabolic liabilities. nih.gov In this context, various heterocyclic cores, including 6-methylpicolinamide, have been evaluated. nih.gov The 6-methylpicolinamide core was found to be significant for the activity of these NAMs. nih.gov Although direct receptor binding studies for this compound itself on a wide range of receptors are not extensively detailed in the provided search results, the investigation of its analogues in the context of mGlu₅ modulation suggests a potential for this chemical scaffold to interact with GPCRs. nih.govnih.gov

Enzyme Inhibition Assays Beyond Kinases

Analogues of this compound, specifically pyridine (B92270) carboxamide derivatives, have been investigated for their inhibitory effects on enzymes other than kinases, such as urease. nih.gov Urease is a nickel-dependent metalloenzyme that plays a role in conditions like gastric and duodenal cancer. nih.gov

In a study of pyridine carboxamide and carbothioamide derivatives, several compounds showed significant urease inhibitory activity. nih.gov For example, a carboxamide with an electron-donating methyl group at the ortho position of the pyridine ring showed an IC₅₀ value of 3.41 ± 0.011 µM. nih.gov Kinetic studies revealed that the mode of inhibition for some of the potent analogues was competitive, indicating that the inhibitor competes with the substrate for binding at the active site of the enzyme. nih.gov

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Carboxamide with ortho-methyl group | 3.41 ± 0.011 | Not specified |

| Rx-6 (5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide) | 1.07 ± 0.043 | Competitive |

| Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) | 2.18 ± 0.058 | Not specified |

Molecular Mechanisms of Action Studies

Probing Allosteric Modulation Mechanisms

The primary molecular mechanism of action for this compound analogues in the context of TYK2 is allosteric modulation. bohrium.comnih.govacs.orgresearchgate.netnih.gov These compounds bind to the pseudokinase (JH2) domain of TYK2, which is structurally distinct from the active ATP-binding site in the catalytic (JH1) domain. researchgate.netnih.gov

This binding event induces a conformational change in the TYK2 protein, which in turn inhibits the catalytic activity of the JH1 domain. researchgate.net This allosteric mechanism is a key feature, as it allows for high selectivity against other Janus kinases, thereby potentially avoiding off-target effects associated with less selective kinase inhibitors. researchgate.netnih.gov The discovery that ligands binding to the TYK2 pseudokinase domain can inhibit receptor-mediated kinase activation was a significant advancement in the field. bohrium.com

In the context of mGlu₅, related picolinamide (B142947) compounds act as negative allosteric modulators (NAMs). nih.govnih.gov Allosteric sites have been identified within the transmembrane domain of mGlu receptors, and NAMs that bind to these sites can reduce the receptor's response to the endogenous ligand, glutamate. nih.gov

Investigation of Signaling Pathway Perturbations

The allosteric inhibition of TYK2 by this compound and its analogues directly perturbs the signaling pathways mediated by this kinase. TYK2 is crucial for the signaling of several cytokines, including IL-12, IL-23, and type I and III interferons. nih.gov These cytokines are involved in inflammatory and autoimmune responses. nih.gov

By inhibiting TYK2, these compounds effectively block the downstream signaling cascade. A key component of this cascade is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov Inhibition of TYK2 leads to a reduction in the phosphorylation of STATs, such as STAT3. nih.gov This has been demonstrated in cellular assays where treatment with these compounds potently inhibits IL-23 and IFNα signaling. bohrium.comnih.govacs.org The perturbation of these signaling pathways is the basis for the therapeutic potential of these compounds in autoimmune diseases. nih.gov

Furthermore, signaling pathway perturbation analysis (SPPA) is a broader methodology used to assess the biological impact of various stimuli on cellular signaling. nih.gov While not directly applied to this compound in the provided results, this approach highlights the importance of understanding how compounds impact the complex network of cellular signaling pathways. nih.gov

Deciphering Interactions with Cellular Components

The biological activity of this compound and its structural analogues is rooted in their specific interactions with key cellular proteins. Research into related compounds has revealed precise molecular targets, offering insights into their mechanisms of action.

A significant interaction has been identified for N-(methyl-d3)pyridazine-3-carboxamide derivatives, which act as allosteric inhibitors of Tyrosine Kinase 2 (TYK2). nih.gov These compounds bind to the TYK2 pseudokinase (JH2) domain, a regulatory domain, rather than the highly conserved active site (JH1). nih.gov Molecular docking studies indicate that the pyridazine-3-carboxamide core forms crucial hydrogen bonds with amino acid residues Val690 and Glu688 in the hinge region of the JH2 domain. nih.gov This allosteric binding mechanism allows for high selectivity for TYK2 over other Janus kinase (JAK) family members, which is a desirable trait for therapeutic agents. nih.gov

In the context of antimicrobial activity, analogues such as pyridine-3-carboxamide-6-yl-ureas have been found to target the ATPase subunit of bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication and repair. The interaction with this specific bacterial component highlights a distinct mechanism for its antibacterial effects.

Furthermore, other related heterocyclic structures have shown affinity for different targets. Pyridazinone-based diarylurea derivatives have been investigated for their ability to bind to and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov Additionally, novel pyridazine-linked pyrazole (B372694) derivatives have been identified as inhibitors of human DNA ligase I and DNA ligase IV, enzymes critical for DNA replication and repair processes in cancer cells. nih.gov

Cellular Biological Activity Studies

The anti-inflammatory properties of pyridazine (B1198779) derivatives have been substantiated in various cellular models, primarily through the modulation of key inflammatory pathways. The interaction of pyridazine analogues with TYK2 is central to this activity. TYK2 is a crucial mediator for pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and type I interferons. nih.govnih.gov By inhibiting TYK2, these compounds effectively block the downstream signaling cascades initiated by these cytokines. For instance, a novel N-(methyl-d3)pyridazine-3-carboxamide derivative, compound 30, demonstrated potent inhibition of STAT3 phosphorylation, a critical step in the IL-23 signaling pathway. nih.gov

Studies on other pyridazine and pyridazinone derivatives have shown direct inhibition of inflammatory mediator production in macrophage cell lines. nih.gov In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, certain pyridazine derivatives significantly inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov They also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide and prostaglandins, respectively. nih.gov Some pyridazinone derivatives were found to inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, a central pathway controlling the expression of many inflammatory genes. mdpi.com

The table below summarizes the inhibitory activity of selected pyridazinone derivatives on COX-2.

| Compound | Target | IC₅₀ (µM) |

| 3d | COX-2 | 0.425 |

| 3e | COX-2 | 0.519 |

| 4e | COX-2 | 0.356 |

| Celecoxib (Reference) | COX-2 | N/A |

| Data sourced from a study on pyridazine and pyridazinone derivatives in LPS-induced RAW264.7 macrophages. nih.gov |

Derivatives of pyridazine and related carboxamides have demonstrated notable antimicrobial activity in various in vitro assays against a range of pathogens.

Pyridazinone-based diarylurea derivatives have been screened for their antibacterial and antifungal properties. nih.gov These studies revealed compounds with potent activity against specific microbes. For example, one derivative, compound 10h, showed significant antibacterial activity against Staphylococcus aureus, while compound 8g was effective against the fungal pathogen Candida albicans. nih.gov The minimum inhibitory concentration (MIC) for these compounds was recorded at 16 μg/mL. nih.gov Other related pyridazinone congeners have also exhibited promising activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The table below presents the in vitro antimicrobial activity for selected pyridazinone derivatives.

| Compound | Microorganism | Activity (MIC in µg/mL) |

| 10h | Staphylococcus aureus | 16 |

| 8g | Candida albicans | 16 |

| Data sourced from a study on pyridazinone-based diarylurea derivatives. nih.gov |

Furthermore, research into other heterocyclic compounds containing the pyridazine scaffold has shown moderate to low antimicrobial activity against various microorganisms. niif.hu Pyrazole-1-carboxamide derivatives have also been tested, showing activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans. nih.gov

Investigations into pyridazine analogues have revealed their capacity to modulate fundamental cellular processes like DNA synthesis and apoptosis, particularly in the context of cancer research.

Novel pyrazole derivatives linked to pyridazine and pyrimidine (B1678525) scaffolds have been identified as inhibitors of human DNA ligase I and IV. nih.gov These enzymes are vital for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage in rapidly dividing cells. The study demonstrated that the lead compound, 8e, induced the intrinsic apoptosis pathway, characterized by phosphatidylserine (B164497) externalization, caspase-3 activation, and depolarization of the mitochondrial membrane. nih.gov Furthermore, this compound was shown to arrest the cell cycle in the S phase, the phase of DNA synthesis. nih.gov

Similarly, studies on pyridazinone-based diarylurea derivatives found that these compounds could induce cell cycle arrest and apoptosis. nih.gov One compound, 10l, caused an accumulation of cells in the G0-G1 phase of the cell cycle. nih.gov Gene expression analysis revealed that this compound upregulated the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2, effectively tilting the cellular balance towards programmed cell death. nih.gov The involvement of the JNK pathway, which can regulate apoptosis, has also been implicated in the action of certain 3,6-disubstituted pyridazine derivatives. acs.org

Preclinical In Vivo Efficacy Studies in Disease Models

The anti-inflammatory potential of pyridazine analogues observed in cellular studies has been translated into efficacy in preclinical animal models of inflammation.

A study on 3-amino-4-mercapto-6-methylpyridazine (B96130), a close structural analogue of the subject compound, demonstrated significant anti-inflammatory effects in acute rat models of inflammation. nih.gov In the carrageenan-induced and kaolin-induced paw edema tests, this compound exhibited potency comparable to that of acetylsalicylic acid. nih.gov However, established anti-inflammatory agents like phenylbutazone (B1037) and indomethacin (B1671933) showed a higher degree of activity in these acute models. nih.gov In a subacute model, the cotton-induced granuloma test, 3-amino-4-mercapto-6-methylpyridazine was found to be ineffective. nih.gov

More recent studies with highly selective TYK2 inhibitors based on the N-(methyl-d3)pyridazine-3-carboxamide skeleton have shown robust efficacy in mouse models of autoimmune-driven inflammation. nih.govnih.gov A lead compound, designated as compound 30, was orally effective in an IL-23-driven acanthosis model, which mimics psoriatic skin inflammation. nih.gov The same compound also demonstrated high efficacy in an anti-CD40-induced colitis model in mice, a model relevant to inflammatory bowel disease. nih.gov Another study on a pyrido[2,3-d]pyridazine-2,8-dione derivative reported a significant inhibition of ear edema in a murine model. rsc.org

The table below summarizes the efficacy of 3-amino-4-mercapto-6-methylpyridazine in different rat inflammation models.

| Inflammation Model | Compound | Efficacy Compared to Standard Drugs |

| Carrageenan-induced paw edema | 3-amino-4-mercapto-6-methylpyridazine | Comparable to Acetylsalicylic Acid |

| Kaolin-induced paw edema | 3-amino-4-mercapto-6-methylpyridazine | Comparable to Acetylsalicylic Acid |

| Cotton-induced granuloma | 3-amino-4-mercapto-6-methylpyridazine | Ineffective |

| Data sourced from a comparative study in rat models of inflammation. nih.gov |

Currently, there is limited specific data available from preclinical studies focusing solely on the analgesic (pain-reducing) properties of this compound or its direct analogues in murine models. The primary focus of the reported in vivo studies has been on the resolution of inflammation.

Evaluation in Preclinical Models of Infection

The anti-infective properties of analogues of this compound have been predominantly evaluated through in vitro and in vivo models of bacterial infection, with a particular focus on Mycobacterium tuberculosis, the causative agent of tuberculosis.

A notable class of analogues, the pyrazolo[1,5-a]pyridine-3-carboxamides, has demonstrated exceptional potency against both drug-sensitive and drug-resistant strains of M. tuberculosis. In one study, a series of these derivatives exhibited excellent in vitro inhibitory activity, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range. acs.org A representative compound from this series, designated as 5k , not only showed promising in vitro potency but also significantly reduced the bacterial burden in a mouse model of infection with an autoluminescent H37Ra strain of M. tuberculosis. acs.orgresearchgate.net At a dose of 100 mg/kg/day, compound 5k demonstrated a sustained bactericidal effect, leading to a 6.5-fold decrease in relative light units (RLU) by day 6 of treatment. researchgate.net

Further research on pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) hybrids has identified compounds with even more potent antitubercular activity. For instance, a hybrid compound, hybrid 7 , displayed remarkable in vitro activity against the H37Rv strain of M. tuberculosis with a MIC value of 0.006 μg/mL. nih.govplos.org It was also highly active against a panel of drug-resistant clinical isolates, with MIC values ranging from 0.003 to 0.014 μg/mL. nih.govplos.org In a mouse model infected with an autoluminescent H37Ra strain, hybrid 7 significantly reduced the mycobacterial burden, underscoring its potential as a lead compound for further development. nih.govplos.org

Another series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives with diaryl side chains also showed excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant M. tuberculosis strains. One of the most promising compounds, 6j , exhibited MIC values of ≤0.002 μg/mL against the H37Rv strain and rifampicin-resistant strains, and against isoniazid-resistant strains.

Substituted pyrazinecarboxamides, another class of analogues, have also been extensively studied for their antimycobacterial properties. Certain 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid demonstrated significant inhibition (54-72%) of Mycobacterium tuberculosis H37Rv.

The tables below summarize the in vitro and in vivo activities of these promising analogues.

Table 1: In Vitro Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Analogues

| Compound | Target Organism | MIC (μg/mL) |

| Hybrid 7 | M. tuberculosis H37Rv | 0.006 nih.govplos.org |

| Hybrid 7 | Drug-resistant M. tuberculosis | 0.003 - 0.014 nih.govplos.org |

| Compound 6j | M. tuberculosis H37Rv | ≤0.002 |

| Compound 6j | Rifampicin-resistant M. tuberculosis | ≤0.002 |

| Compound 6j | Isoniazid-resistant M. tuberculosis | ≤0.002 |

Table 2: In Vivo Efficacy of Pyrazolo[1,5-a]pyridine-3-carboxamide Analogues in Mouse Models of Tuberculosis

| Compound | Animal Model | Dosing | Outcome |

| Compound 5k | Mouse (autoluminescent H37Ra) | 100 mg/kg/day | 6.5-fold decrease in RLU by day 6 researchgate.net |

| Hybrid 7 | Mouse (autoluminescent H37Ra) | Not specified | Significant reduction in mycobacterial burden nih.govplos.org |

| Compound 3 | Mouse (acute TB model) | 100 mg/kg | 1.5 log reduction in lung CFU |

| Compound 3 | Mouse (acute TB model) | 300 mg/kg | 2.2 log reduction in lung CFU |

| Compound 4 | Mouse (acute TB model) | Not specified | Bactericidal effect with >1.5 log CFU reduction |

Pharmacological Characterization in Relevant Animal Models

The pharmacological characterization of these promising anti-infective analogues in animal models is a critical step in their development as therapeutic agents. These studies provide essential information on their absorption, distribution, metabolism, and excretion (ADME), as well as their pharmacodynamic properties, which helps in establishing a potential dosing regimen for clinical trials.

For the pyrazolo[1,5-a]pyridine-3-carboxamide series, some pharmacokinetic data is available. Compound 6j , a potent antitubercular agent, was evaluated in rats to determine its pharmacokinetic profile. Following oral administration, it demonstrated good oral bioavailability of 41%, indicating efficient absorption from the gastrointestinal tract. The compound also exhibited a half-life of 5.1 hours, suggesting that it remains in the circulation for a reasonable duration to exert its therapeutic effect.

The in vivo efficacy studies of compounds like 5k and hybrid 7 in mouse models of tuberculosis inherently provide pharmacodynamic information. The observed reduction in bacterial load in response to treatment demonstrates a clear dose-dependent effect, a fundamental pharmacodynamic principle. researchgate.netnih.govplos.org For instance, the bactericidal activity of compound 5k was sustained over several days of treatment, indicating a favorable pharmacodynamic profile for clearing the infection. researchgate.net

While detailed ADME and comprehensive pharmacodynamic studies for a wide range of these analogues are not yet extensively reported in the literature, the available data suggests that the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold possesses favorable pharmacological properties that warrant further investigation. The combination of potent anti-infective activity and promising pharmacokinetic profiles makes these analogues of this compound strong candidates for continued preclinical and clinical development.

Table 3: Pharmacokinetic Parameters of Compound 6j in Rats

| Parameter | Value |

| Oral Bioavailability (F) | 41% |

| Half-life (t1/2) | 5.1 hours |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 6-Methylpyridazine-3-carboxamide, and a target protein's binding site.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a ligand's possible conformations within the binding site and scoring them based on binding affinity. For instance, studies on related pyridazine (B1198779) carboxamide derivatives have successfully employed docking to elucidate their binding modes. In one such study, N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives were evaluated as potential modulators of glutamate (B1630785) receptors. rrpharmacology.rusemanticscholar.org Docking studies using AutoDock Vina predicted high affinity for metabotropic mGlu8 receptors and ionotropic NMDA GluN2B receptors, with binding energies indicating favorable interactions. rrpharmacology.rusemanticscholar.org For example, derivatives showed binding energies ranging from -8.7 to -11.6 kcal/mol for NMDA GluN2B receptors, comparable to the reference drug ifenprodil (B1662929) (-11.3 kcal/mol). rrpharmacology.ru Similarly, docking studies on pyridazinone-4-carboxamides identified them as potent inverse agonists for the cannabinoid receptor type-2 (CB₂R), revealing the specific interaction patterns responsible for their high affinity and selectivity. nih.gov These examples highlight how docking can be applied to this compound to predict its potential biological targets and understand the key structural features for binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and detailed view of the ligand-receptor complex. This method simulates the movements of atoms and molecules over time, offering insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. For example, MD simulations are used to validate the stability of heterodimerization of Toll-like receptors (TLRs) when bound to ligands, providing a deeper understanding of the intermolecular interactions. mdpi.com For a complex involving this compound, MD simulations could reveal the flexibility of the methyl and carboxamide groups within the binding pocket and calculate the binding free energy more accurately than docking alone.

Table 1: Molecular Docking Results for Pyridazine Carboxamide Derivatives

| Derivative Class | Target Receptor | Docking Software | Predicted Binding Energy Range (kcal/mol) | Reference Drug Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | NMDA GluN2B | AutoDock Vina | -8.7 to -11.6 | -11.3 (Ifenprodil) | rrpharmacology.ru |

| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | mGlu8 | AutoDock Vina | -5.0 to -8.7 | -6.1 (L-AP4) | rrpharmacology.ru |

| Pyridazinone-4-carboxamides | Cannabinoid Receptor 2 (CB₂) | Not Specified | Kᵢ = 2.0 ± 0.81 nM (for compound 9) | Not Applicable | nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis QcrB | Not Specified | -6.5 to -10.1 | -6.0 (Isoniazid) | nih.govnih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These calculations provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Electronic Structure: The distribution of electrons within a molecule determines its chemical behavior. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net For pyridazine derivatives, DFT calculations have been used to simulate their electronic and vibrational characteristics. digitellinc.com

Reactivity Prediction: Quantum chemical parameters derived from these calculations, such as electronegativity, chemical hardness, and softness, can predict a molecule's reactivity. researchgate.net Maps of the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions like hydrogen bonding. researchgate.net The pyridazine ring is known to be electron-deficient due to the presence of two electronegative nitrogen atoms, which influences its reactivity towards electrophiles and nucleophiles. youtube.comyoutube.com The C-3 hydrogen atom of the parent pyridazine ring is a notably good C-H-bond donor, a property that can be modulated by substituents like the methyl and carboxamide groups in this compound. nih.gov

Table 2: Key Quantum Chemical Parameters and Their Significance

| Parameter | Abbreviation | Significance | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Indicates electron-donating ability. | researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Indicates electron-accepting ability. | researchgate.net |

| HOMO-LUMO Energy Gap | ΔE | Relates to chemical reactivity and stability. | researchgate.net |

| Chemical Hardness (η) | η | Measures resistance to change in electron distribution. | researchgate.net |

| Molecular Electrostatic Potential | MEP | Identifies sites for electrophilic and nucleophilic attack. | researchgate.net |

Homology Modeling for Protein Structure Prediction and Ligand Design

When the experimental 3D structure of a target protein is unavailable, homology modeling (or comparative modeling) can be used to build a theoretical model. This technique is essential for structure-based drug design efforts involving novel or less-studied protein targets.

The process involves identifying a homologous protein with a known experimental structure (the template) from a database like the Protein Data Bank (PDB). The amino acid sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's backbone structure. nih.govresearchgate.net For example, a homology model of the cytochrome b subunit (QcrB) from Mycobacterium tuberculosis was built using the X-ray structure of QcrB from M. smegmatis as a template. nih.govnih.govresearchgate.net This model was then validated for its stereochemical quality using tools like the Ramachandran plot, which assesses the conformational feasibility of amino acid residues. mdpi.com

Once a reliable model is generated, it can be used for ligand design. Docking simulations, as described earlier, can be performed on the modeled protein to predict how ligands like this compound might bind. This approach allows for the rational design and optimization of inhibitors. Studies have shown that docking ligands into a homology-modeled protein can yield binding affinity values that correlate well with experimental potency, guiding the selection of promising compounds for synthesis and biological testing. nih.govresearchgate.net

Virtual Screening and In Silico Drug Discovery Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This in silico approach is faster and more cost-effective than experimental high-throughput screening.

Structure-Based vs. Ligand-Based Screening: Virtual screening can be structure-based, where docking is used to fit candidate molecules into the 3D structure of a target protein, or ligand-based, which uses the knowledge of known active molecules to find others with similar properties. Recently, hybrid approaches that integrate both methods have been developed to improve the success rate of identifying potent hits. nih.gov

Pyridazine derivatives have been the focus of several virtual screening campaigns. In one study, computational techniques such as central nervous system multiparameter optimization (CNS MPO) and structure-activity relationship (SAR) analysis were used to screen pyridazine derivatives as potential drugs for Alzheimer's disease. researchgate.netjksus.org Another virtual screening effort led to the evaluation of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives as potential antiparkinsonian agents by docking them against glutamate receptors. semanticscholar.org These studies demonstrate the power of virtual screening to quickly identify promising pyridazine-based compounds for specific therapeutic applications, a strategy that could readily be applied to libraries containing this compound. researchgate.netjksus.org

Conformational Sampling and Energy Landscape Analysis

Understanding the conformational flexibility of a molecule like this compound is crucial, as its biological activity is often dependent on adopting a specific three-dimensional shape to fit into a receptor's binding site.

Conformational Sampling: This process involves exploring the different spatial arrangements (conformations) of a molecule that are accessible at a given temperature. Various computational methods can be used for conformational sampling, from simple systematic searches for small molecules to more complex techniques like molecular dynamics for larger, more flexible systems. The goal is to identify the low-energy, stable conformations that the molecule is most likely to adopt.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus within 6-Methylpyridazine-3-carboxamide can be mapped out. youtube.comresearchgate.netpressbooks.pub

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the methyl group and the pyridazine (B1198779) ring, as well as the amide protons, are observed. The chemical shift of each signal provides insight into the local electronic environment, while the splitting patterns, arising from spin-spin coupling, reveal the number of neighboring protons. For instance, the methyl protons typically appear as a singlet, while the aromatic protons of the pyridazine ring exhibit characteristic doublet or multiplet patterns depending on their position and coupling to adjacent protons. youtube.comrsc.org

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. researchgate.net Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicative of its hybridization and bonding environment. The carbon signals for the methyl group, the pyridazine ring carbons, and the carbonyl carbon of the amide group can be unambiguously assigned. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (Methyl) | ~2.5 | s (singlet) |

| ¹H (Pyridazine Ring) | 7.5 - 9.0 | m (multiplet) |

| ¹H (Amide) | 7.0 - 8.5 | br s (broad singlet) |

| ¹³C (Methyl) | ~20 | |

| ¹³C (Pyridazine Ring) | 120 - 160 | |

| ¹³C (Carbonyl) | ~165 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of this compound with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the precise molecular formula can be confirmed, distinguishing it from other compounds with the same nominal mass. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. By subjecting the molecular ion to collision-induced dissociation, characteristic fragment ions are produced. The analysis of these fragments helps to piece together the structure of the parent molecule, confirming the presence of the methylpyridazine core and the carboxamide functional group.

Table 2: HRMS Data for a Representative Pyridazine Derivative

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 192.1025 | 192.1018 |

Data for a related quinoline (B57606) derivative, illustrating the accuracy of HRMS. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Compounds and Co-Crystal Structures with Biological Targets

X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, single-crystal X-ray diffraction analysis can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. mdpi.comnih.gov This information is crucial for understanding the compound's conformation and how it packs in a crystal lattice.

Moreover, the co-crystallization of this compound with a biological target, such as a protein or enzyme, can provide invaluable insights into its mode of action. The resulting co-crystal structure reveals the specific binding interactions between the ligand and the protein, guiding further drug design and optimization efforts.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in this compound.

Application of Isotope-Labeled this compound Derivatives in Mechanistic Studies (e.g., Deuterium (B1214612) Labeling)

Isotope labeling is a powerful technique used to trace the fate of molecules in chemical reactions and biological processes. nih.govmedchemexpress.com By strategically replacing certain atoms in this compound with their heavier isotopes, such as deuterium (²H) for hydrogen, researchers can gain insights into reaction mechanisms. researchgate.netresearchgate.net

For example, deuterium-labeled this compound can be used to determine whether a particular C-H bond is broken during a metabolic transformation. The presence or absence of the deuterium label in the resulting metabolites can provide clear evidence for specific mechanistic pathways. This approach is instrumental in understanding drug metabolism and identifying potential sites of metabolic instability.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures. bldpharm.com High-Performance Liquid Chromatography (HPLC) is a widely used method for separating the target compound from any impurities or byproducts from its synthesis. ptfarm.plscirp.org By using a suitable stationary phase and mobile phase, a high degree of separation can be achieved, allowing for the quantification of purity.

Gas Chromatography (GC), while sometimes requiring derivatization for non-volatile compounds, can also be employed for purity analysis, particularly for identifying and quantifying volatile impurities. rsc.org Both HPLC and GC are routinely used in quality control to ensure that the compound meets the required specifications for research use.

Future Directions and Research Challenges for 6 Methylpyridazine 3 Carboxamide

Development of Highly Selective and Potent Analogues for Specific Biological Targets

A primary focus of future research will be the rational design of 6-Methylpyridazine-3-carboxamide analogues with enhanced potency and selectivity for specific biological targets. The pyridazine (B1198779) core serves as a versatile scaffold that can be chemically modified to optimize interactions with the active sites of various enzymes and receptors. acs.org

Recent research has highlighted the potential of pyridazine derivatives as inhibitors of several key signaling proteins implicated in disease. For instance, novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as inhibitors of the c-Jun N-terminal kinase 1 (JNK1) pathway, which is involved in cancer and inflammatory responses. acs.org Similarly, the pyridazine scaffold has been utilized to develop potent inhibitors of Salt-Inducible Kinases (SIKs), such as GLPG4970, a dual SIK2/SIK3 inhibitor. acs.org Another area of active investigation is the development of pyridazine-based inhibitors of ALK5, a receptor kinase involved in fibrosis and cancer. nih.gov

The design of these analogues often involves a strategy of "scaffold hopping," where the core structure of a known inhibitor is replaced with a pyridazine ring to improve properties like target engagement and selectivity. acs.orgacs.org The inherent properties of the pyridazine ring, including its capacity for hydrogen bonding and π-π stacking interactions, can be leveraged to achieve high-affinity binding to target proteins. nih.gov

Table 1: Examples of Pyridazine-Based Inhibitors and Their Targets

| Compound Class | Target | Therapeutic Area |

|---|---|---|

| 3,6-disubstituted pyridazines | JNK1 | Cancer, Inflammation |

| Pyrido[3,4-b]pyrazines | SIK2/SIK3 | Autoimmune and Inflammatory Diseases |

| 4,6-disubstituted pyridazines | ALK5 | Fibrosis, Cancer |

| Pyrrolo[1,2-b]pyridazines | Various | Cancer |

| Pyrazolo[3,4-d]pyridazinones | DDR1 | Inflammatory Bowel Disease |

Exploration of Novel Therapeutic Applications Beyond Current Indications

The diverse biological activities reported for pyridazine-containing compounds suggest that this compound and its derivatives could have therapeutic applications beyond their initially explored indications. The pyridazine nucleus is considered a "privileged scaffold" due to its presence in numerous bioactive compounds with a wide range of pharmacological effects. acs.orgnih.gov

For example, various pyridazine derivatives have demonstrated potential as: